molecular formula C18H13N B160608 Chrysene-5,6-imine CAS No. 132335-15-0

Chrysene-5,6-imine

Cat. No. B160608
M. Wt: 243.3 g/mol
InChI Key: ZRCKOBPZOSBFAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chrysene-5,6-imine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and environmental monitoring. It is a polycyclic aromatic compound that is derived from chrysene, a common constituent of coal tar and other fossil fuels. Chrysene-5,6-imine has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism Of Action

Chrysene-5,6-imine has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. It can also inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. Chrysene-5,6-imine has been shown to bind to DNA, causing structural changes that can lead to DNA damage and cell death.

Biochemical And Physiological Effects

Studies have shown that chrysene-5,6-imine can induce apoptosis in cancer cells by activating the mitochondrial pathway. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. Additionally, chrysene-5,6-imine has been shown to bind to DNA, causing structural changes that can lead to DNA damage and cell death. In animal studies, chrysene-5,6-imine has been shown to have low toxicity and to be well-tolerated at therapeutic doses.

Advantages And Limitations For Lab Experiments

One advantage of chrysene-5,6-imine is its potential as an anticancer agent, particularly in the treatment of drug-resistant cancers. Additionally, chrysene-5,6-imine has been shown to have low toxicity and to be well-tolerated at therapeutic doses. One limitation of chrysene-5,6-imine is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the synthesis of chrysene-5,6-imine can be challenging, and the yield can vary depending on the method used.

Future Directions

Future research on chrysene-5,6-imine could focus on improving its solubility in water, which would make it easier to administer in vivo. Additionally, further studies could investigate the potential use of chrysene-5,6-imine in combination with other anticancer agents to improve its efficacy. In materials science, future research could focus on the development of new organic semiconductors and photovoltaic devices based on chrysene-5,6-imine. Finally, further studies could investigate the potential use of chrysene-5,6-imine as a fluorescent probe for the detection of other metal ions in environmental monitoring.

Synthesis Methods

The synthesis of chrysene-5,6-imine can be achieved through several methods, including the reaction of chrysene with nitrous acid or the reaction of chrysene with nitrosonium tetrafluoroborate. Another method involves the oxidation of chrysene with potassium permanganate followed by the reaction with hydroxylamine hydrochloride. The yield of chrysene-5,6-imine varies depending on the method used, but the purity can be improved through recrystallization.

Scientific Research Applications

Chrysene-5,6-imine has been studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. Studies have shown that chrysene-5,6-imine can induce apoptosis in cancer cells by activating the mitochondrial pathway. It has also been studied for its potential use in materials science, particularly in the development of organic semiconductors and photovoltaic devices. Additionally, chrysene-5,6-imine has been used as a fluorescent probe for the detection of metal ions in environmental monitoring.

properties

CAS RN

132335-15-0

Product Name

Chrysene-5,6-imine

Molecular Formula

C18H13N

Molecular Weight

243.3 g/mol

IUPAC Name

3-azapentacyclo[9.8.0.02,4.05,10.014,19]nonadeca-1(11),5,7,9,12,14,16,18-octaene

InChI

InChI=1S/C18H13N/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-18(19-17)16(12)14/h1-10,17-19H

InChI Key

ZRCKOBPZOSBFAT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C4C(N4)C5=CC=CC=C35

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4C(N4)C5=CC=CC=C35

synonyms

Ch-I mutagen
chrysene-5,6-imine

Origin of Product

United States

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